Lipophilicity Comparison vs. Ethoxyethyl Analog
The target compound demonstrates a computed LogP of 1.1555, compared with 1.0955 for the closest N1-side chain variant, 1-(2-ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, both sourced from identical vendor computational methodology . This ΔLogP of +0.06 represents a 5.5% increase in calculated lipophilicity, attributable solely to the additional methylene unit in the ethoxypropyl spacer .
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1555 (Fluorochem computed value) |
| Comparator Or Baseline | 1-(2-Ethoxyethyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: LogP = 1.0955 |
| Quantified Difference | ΔLogP = +0.0600 (5.5% increase) |
| Conditions | Same vendor (Fluorochem), same computational methodology; solvent system not specified but internally consistent |
Why This Matters
In fragment-based drug design, a ΔLogP of 0.06 is sufficient to alter membrane permeability predictions and may shift the compound into a different property space during multiparameter optimization, making the ethoxypropyl variant the preferred choice when marginally higher lipophilicity is required without adding bulk.
